6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC18311600
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3 |
|---|---|
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 6-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,1H3 |
| Standard InChI Key | OJMNFEMAWDVWAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NN=CN2C=C1Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively. The chlorine atom occupies position 6, while a methyl group is substituted at position 7 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 6-chloro-7-methyl- triazolo[4,3-a]pyridine |
| Canonical SMILES | CC1=CC2=NN=CN2C=C1Cl |
| InChI Key | OJMNFEMAWDVWAN-UHFFFAOYSA-N |
The methyl group at position 7 enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-methylated analogs. The chlorine atom at position 6 introduces electron-withdrawing effects, which may modulate aromatic interactions in biological systems.
Synthesis and Optimization
Challenges in Synthesis
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
Methyl substitution at position 7 may improve metabolic stability by shielding reactive sites from oxidative enzymes. Chlorine at position 6 could enhance target binding through halogen bonding, as observed in other triazolopyridine-based drugs .
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
Brain-penetrant triazolopyridines, such as JNJ-54175446, demonstrate robust target engagement in preclinical models of depression and anxiety . Given its structural similarity, 6-Chloro-7-methyl- triazolo[4,3-a]pyridine may hold promise for CNS disorders, though blood-brain barrier permeability must be empirically validated.
Future Research Directions
Synthesis Optimization
Developing regioselective methods for large-scale production is critical. Continuous flow reactors and catalytic cyclization protocols could address yield and purity challenges.
Biological Screening
Priority assays include:
-
P2X7 Receptor Antagonism: Evaluate inhibition of ATP-induced IL-1β release in macrophage models .
-
CYP450 Metabolism: Assess stability in human liver microsomes to predict pharmacokinetic profiles .
-
In Vivo Efficacy: Test in rodent models of inflammation or mood disorders.
Computational Modeling
Molecular docking studies could predict binding affinities for targets like P2X7 or microbial enzymes, guiding structural modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume